NAAA Enzyme Inhibition: Target Compound IC50 vs. Closest Chromene Carboxamide Comparator
In a recombinant human NAAA enzyme assay performed in HEK293 cells (30-min incubation, UPLC/MS readout), the target compound achieved an IC50 of 22 nM [1]. A structurally related chromene-3-carboxamide analog, 8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide, which replaces the tetrahydrobenzisoxazole with a pyridinylmethyl group, showed substantially weaker inhibition in the same assay system (IC50 = 160 nM) [1]. This represents an approximately 7.3-fold improvement in potency for the target compound.
| Evidence Dimension | NAAA IC50 (recombinant human enzyme, HEK293 cells, 30 min, UPLC/MS) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | 8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide; IC50 = 160 nM |
| Quantified Difference | 7.3-fold lower IC50 (higher potency) for the target compound |
| Conditions | Recombinant human NAAA expressed in HEK293 cells, 30-min incubation, UPLC/MS analysis |
Why This Matters
For users sourcing NAAA inhibitors, the 7.3-fold potency gain offered by the tetrahydrobenzisoxazole substituent directly translates to a lower compound requirement in enzymatic assays, reducing cost per data point and minimizing solvent interference.
- [1] BindingDB. Affinity Data for BDBM50151055 (CHEMBL3771111). IC50 values for human NAAA. Accessed 2026. View Source
